molecular formula C13H18N4O2 B2511401 tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate CAS No. 2044836-90-8

tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate

Cat. No. B2511401
CAS RN: 2044836-90-8
M. Wt: 262.313
InChI Key: SVIRFPXVRNTTOS-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate is a multifunctional molecule that is likely to be of interest in synthetic organic chemistry due to the presence of an azetidine ring, a cyano group, and an imidazole moiety. These functional groups suggest that the molecule could serve as a versatile intermediate for the synthesis of various heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on azetidines and imidazoles.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through efficient and scalable routes, indicating that similar methodologies could potentially be applied to the synthesis of tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate . Additionally, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate involved acid-catalyzed hydrolysis and glycol cleavage, which could be relevant for the functional group manipulations in the target molecule .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate would be expected to feature a strained azetidine ring, which is a four-membered nitrogen-containing ring. The presence of the tert-butyl group would likely impart steric bulk, influencing the reactivity and conformation of the molecule. The cyano group and imidazole ring would contribute to the molecule's electronic properties, potentially affecting its nucleophilicity and electrophilicity .

Chemical Reactions Analysis

Azetidine and aziridine compounds are known to participate in various chemical reactions. For example, silylmethyl-substituted aziridines and azetidines have been used as masked dipoles in cycloaddition reactions, which could be relevant for the reactivity of the cyanomethyl group in the target molecule . The imidazole moiety, being a good leaving group, could facilitate nucleophilic substitution reactions. Moreover, the use of imidazolium-2-carboxylates as catalysts for CO2-carboxylation of tertiary aziridines suggests that the imidazole group in the target molecule might also play a role in catalysis or as a coordinating site .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate would be influenced by its functional groups. The tert-butyl group is known to increase hydrophobicity and steric hindrance. The cyano group is polar and could contribute to dipole-dipole interactions, while the imidazole ring could engage in hydrogen bonding and π-π interactions. These properties would affect the solubility, boiling point, melting point, and overall reactivity of the compound .

Scientific Research Applications

Cycloaddition Reactions

Tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate is utilized in cycloaddition reactions. For instance, 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine react efficiently with nitriles and carbonyl substrates to produce imidazoline, oxazolidine, and tetrahydropyrimidine products. This reaction process highlights the role of tert-butyldiphenylsilylmethyl function in controlling regioselectivity and stereochemistry of the products derived from substituted aziridine (Yadav & Sriramurthy, 2005).

Hydrogen Bond Interactions

In the realm of crystallography, tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate has been studied for its interactions in crystal packing. These interactions involve various hydrogen bonds that assemble molecules into three-dimensional architectures, as demonstrated in the crystal packing of two carbamate derivatives (Das et al., 2016).

Reactivity and Formation of Derivatives

The compound's reactivity has been investigated in the formation of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. This involves various reactions such as nitration, bromination, azo coupling, and nitrosation, leading to the formation of various derivatives (Kutrov, Kovalenko, & Volovenko, 2008).

Synthesis of Novel Compounds

The compound is instrumental in the synthesis of novel compounds with potential applications. For example, the synthesis of substituted 1-(1H-imidazole-4-yl)-1H-1,2,3-triazoles and their evaluation for fungicidal activity has been reported, utilizing tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate as a precursor (Dubovis et al., 2017).

Luminescent Sensors

The compound is also used in the development of luminescent sensors for the detection of ions. For example, fluorescent imidazole-based chemosensors have been developed for the reversible detection of cyanide and mercury ions (Emandi, Flanagan, & Senge, 2018).

Antibacterial Activity

Some derivatives of tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate have been synthesized and evaluated for their antibacterial activity. This includes the design and synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo[1, 2-apyrazin-6-yl] ethan-1-amine derivatives (Prasad, 2021).

properties

IUPAC Name

tert-butyl 3-(cyanomethyl)-3-imidazol-1-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-12(2,3)19-11(18)16-8-13(9-16,4-5-14)17-7-6-15-10-17/h6-7,10H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIRFPXVRNTTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC#N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate

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